4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, a pyrrole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrimidine and pyrrole intermediates, followed by their coupling with the benzene sulfonamide derivative. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives and pyrimidine-based compounds.
Sulfonamide derivatives: These compounds share the sulfonamide group and may exhibit similar chemical reactivity and biological activity.
Pyrimidine-based compounds: These molecules contain the pyrimidine ring and are often used in medicinal chemistry for their biological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a diverse range of chemical reactions and exhibit multiple biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-butoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-2-3-14-28-17-6-8-18(9-7-17)29(26,27)24-11-10-21-19-15-20(23-16-22-19)25-12-4-5-13-25/h4-9,12-13,15-16,24H,2-3,10-11,14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYLSASWDYBAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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